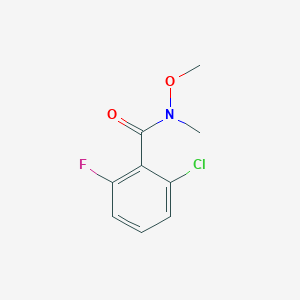

2-chloro-6-fluoro-N-methoxy-N-methylbenzamide

描述

Systematic Nomenclature and Chemical Identification

This compound represents a complex aromatic amide characterized by multiple substituents that define its chemical identity and properties. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, indicating the precise positions of substituents on the benzene ring and amide nitrogen atom. The compound bears the Chemical Abstracts Service registry number 1339010-08-0, providing unambiguous identification within chemical databases and literature. The molecular designation specifies a chlorine atom at the 2-position and a fluorine atom at the 6-position of the benzene ring, while the amide nitrogen carries both methoxy and methyl substituents.

The molecular formula C₉H₉ClFNO₂ reflects the presence of nine carbon atoms, nine hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. This composition yields a molecular weight of 217.62 grams per mole, positioning the compound within the range typical of substituted benzamide derivatives used in pharmaceutical applications. The Simplified Molecular Input Line Entry System notation CON(C(=O)c1c(F)cccc1Cl)C provides a linear representation of the molecular structure, facilitating computational analysis and database searches. The compound exhibits the characteristic amide functional group (-CONH-) modified with methoxy (-OCH₃) and methyl (-CH₃) substituents on the nitrogen atom, creating what chemists classify as a Weinreb amide structure.

The structural complexity of this compound arises from the combination of electron-withdrawing halogen substituents and the electron-donating methoxy group, creating a molecule with distinctive electronic properties. The positioning of the chlorine and fluorine atoms in ortho-relationship to each other establishes intramolecular interactions that influence the compound's three-dimensional conformation and reactivity patterns. These structural features contribute to the compound's classification as an aromatic amide with enhanced synthetic utility compared to simpler benzamide derivatives.

Historical Context in Benzamide Derivative Research

The development of halogenated benzamide derivatives emerged from decades of research into the therapeutic potential of substituted benzamides, beginning with early investigations in the 1970s that established their dopaminergic activity. Substituted benzamides gained prominence through extensive preclinical experiments that demonstrated their selective modulation of the dopaminergic system in the mesocorticolimbic area, which proved important for cognitive processing of internal and external cues related to survival. The historical trajectory of benzamide research revealed that these compounds could function as selective antagonists of dopamine D2-D3 receptors, leading to their development as atypical antipsychotics with dual therapeutic applications.

Research into halogenated benzamide derivatives accelerated significantly with the recognition that benzamide compounds serve as valuable radiotracers for diagnosing malfunction in dopaminergic neurotransmission. A variety of halogenated and unsubstituted benzamide derivatives were synthesized throughout the 1980s and 1990s, with researchers determining their affinities to dopaminergic, serotonergic, and adrenergic receptors alongside their lipophilicity properties. The systematic investigation of these compounds established that halogenated derivatives, particularly those containing iodine and bromine, displayed enhanced binding affinities for dopamine D2 receptors, with some compounds achieving nanomolar binding constants.

The evolution of benzamide synthesis methodology contributed significantly to the accessibility of complex derivatives like this compound. Early synthetic approaches relied on traditional acylation reactions, but the development of electrophilic aromatic substitution methods using cyanoguanidine in superacidic conditions provided direct routes to benzamide derivatives from simple aromatic substrates. These synthetic advances enabled the preparation of increasingly complex substitution patterns, including multiple halogen substituents and methoxy modifications that characterize contemporary benzamide derivatives. The historical progression from simple benzamides to polysubstituted derivatives reflects the growing understanding of structure-activity relationships and the demand for compounds with enhanced selectivity and potency.

Position Within Contemporary Organic Chemistry

This compound occupies a significant position within contemporary organic chemistry as a representative example of advanced synthetic methodology and structure-based design principles. The compound exemplifies the current trend toward polysubstituted aromatic systems that incorporate multiple functional groups to achieve specific electronic and steric properties. Contemporary research emphasizes the development of benzamide derivatives as potent and orally active compounds, with systematic structure-activity relationship studies leading to the identification of molecules that demonstrate robust antitumor efficacies and favorable pharmacokinetic profiles.

The incorporation of both chlorine and fluorine substituents in this compound reflects current understanding of halogen bonding and electronic effects in medicinal chemistry. Fluorine derivatives continue to attract extensive attention in medicinal chemistry and pharmaceuticals, with ongoing development of new drugs incorporating fluorinated aromatic systems. The strategic placement of halogens in benzamide structures influences both the compound's physical properties and its biological activity, with research demonstrating that halogen substitution patterns can dramatically affect binding affinity and selectivity for specific biological targets.

Modern synthetic chemistry approaches to benzamide derivatives emphasize efficiency and versatility, with recent developments focusing on direct electrophilic aromatic substitution methods that enable rapid access to diverse substitution patterns. The synthesis of this compound benefits from these advanced methodologies, which allow for precise control over regioselectivity and functional group compatibility. Contemporary organic synthesis increasingly relies on understanding the electronic effects of substituents, particularly the interplay between electron-withdrawing halogens and electron-donating methoxy groups that characterize this compound's structure.

The compound's relevance extends beyond pure synthetic chemistry into materials science and pharmaceutical applications, where halogenated benzamides serve as building blocks for more complex molecular architectures. Current research trends emphasize the development of benzamide derivatives with thiourea-substituted benzenesulfonamides as carbonic anhydrase inhibitors, demonstrating the versatility of the benzamide scaffold in targeting diverse biological systems. The position of this compound within this research landscape reflects its potential as an intermediate for accessing novel therapeutic agents and its value as a model compound for understanding structure-property relationships in polysubstituted aromatic systems.

属性

IUPAC Name |

2-chloro-6-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZAWJSSHJDLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC=C1Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Strategy

The synthesis typically involves:

- Starting from 2-chloro-6-fluorobenzoic acid or related halogenated benzoic acids,

- Conversion of the carboxylic acid to the corresponding acid chloride,

- Subsequent reaction with N-methoxymethylamine or its hydrochloride salt to form the N-methoxy-N-methylbenzamide.

Two main synthetic routes are reported in the literature and patents:

Method A: Thionyl Chloride Activation and Amidation (Patent CN104529735A)

- Starting material: 2-chloro-6-fluorobenzoic acid (or related halogenated benzoic acids).

- Step 1: React the acid with thionyl chloride (SOCl2) under nitrogen atmosphere at 80°C for 4 hours to form the acid chloride intermediate.

- Step 2: Remove excess thionyl chloride by evaporation.

- Step 3: Dissolve the residue in methylene dichloride, cool to 0°C.

- Step 4: Add N,O-dimethylhydroxylamine hydrochloride (N-methoxymethylamine hydrochloride) in batches, followed by pyridine as a base.

- Step 5: Stir at room temperature for 16 hours.

- Step 6: Work-up by washing with 1N HCl, saturated sodium bicarbonate, drying over magnesium sulfate, filtration, and concentration.

- Yield: Approximately 99% of the desired N-methoxy-N-methylbenzamide derivative as a light yellow solid.

This method is exemplified for the preparation of 2-chloro-5-bromo-4-fluoro-N-methoxy-N-methylbenzamide but is directly applicable to 2-chloro-6-fluoro derivatives by analogy.

Method B: One-Pot Phosphorus Trichloride Mediated Amidation (Patent CN102942464B)

- Starting materials: 2-chlorobenzoic acid or 2-fluorobenzoic acid and N-methoxymethylamine.

- Solvent: Anhydrous toluene.

- Procedure:

- Cool the mixture of acid and N-methoxymethylamine in toluene to 0°C.

- Add phosphorus trichloride (PCl3) in toluene dropwise.

- Stir at 0–5°C for 0.5–1 hour.

- Warm to room temperature and stir for 1–4 hours.

- Further heat to 60–65°C for 0.5–1 hour.

- Work-up: Quench with saturated sodium bicarbonate solution, extract with ethyl acetate, dry over MgSO4, filter, concentrate, and purify by column chromatography.

- Yield: High yields reported (e.g., 97.7% for 2-chloro-N-methoxy-N-methylbenzamide).

This method allows direct conversion of 2-halobenzoic acids to the corresponding N-methoxy-N-methylbenzamides in a single pot, avoiding isolation of acid chlorides.

Method C: Oxalyl Chloride Activation and Biphasic Amidation (Literature Procedure)

- Starting material: Carboxylic acid (e.g., 2-chloro-6-fluorobenzoic acid).

- Step 1: Convert acid to acid chloride by reaction with oxalyl chloride in dichloromethane at 0°C under nitrogen, catalyzed by a few drops of DMF.

- Step 2: Remove solvent and excess reagent under reduced pressure.

- Step 3: Add alkoxyamine hydrochloride (N-methoxymethylamine hydrochloride) to a biphasic mixture of potassium carbonate in ethyl acetate/water at 0°C.

- Step 4: Add acid chloride solution dropwise, stir for 4 hours while warming to room temperature.

- Step 5: Separate layers, extract organic phase, dry over sodium sulfate, filter, concentrate.

- Step 6: Purify by flash chromatography.

- Yield: Generally good yields (reported yields for similar compounds ~80-90%).

This method is widely used for preparing N-alkoxybenzamides and can be adapted for 2-chloro-6-fluoro derivatives.

Comparative Data Table of Preparation Methods

Analytical and Research Findings

Spectroscopic Characterization:

The products are typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity. For example, ^1H NMR signals include characteristic amide NH (broad singlet), aromatic protons, and methoxy/methyl groups on the amide nitrogen.Purity and Physical State:

The final compounds are often isolated as light yellow solids or oils, depending on substituents and purification. Melting points and chromatographic purity are reported to confirm identity.Reaction Efficiency:

The phosphorus trichloride method (Method B) offers a straightforward one-pot synthesis with high yields and mild conditions, making it industrially attractive. The thionyl chloride method (Method A) is also efficient but involves separate acid chloride isolation.Scalability: Both Methods A and B have been demonstrated on multi-gram to kilogram scales in patent literature, indicating practical applicability for commercial synthesis.

化学反应分析

Types of Reactions: 2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted benzamides and other derivatives.

科学研究应用

2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism by which 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide Derivatives

(a) 2-Amino-6-Chloro-N-Methylbenzamide

- Structure: Features a benzene ring substituted with chlorine at position 6 and an amino group at position 2, with an N-methylamide group.

- Key Differences : The absence of fluorine and methoxy groups distinguishes it from the target compound. The dihedral angle between the benzene ring and the methylamide group is 68.39°, indicating significant steric hindrance .

- Applications: Widely used as an intermediate in drug synthesis, similar to the target compound but with different electronic properties due to the amino group’s electron-donating effects.

(b) 4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]oxy]benzamide

- Structure : Contains a bromo-fluoro-substituted benzene ring and a trifluoropropoxy group, with an amide linkage to a 2-chloro-6-fluoroaniline moiety .

(c) 2-Chloro-6-Fluoro-N-(6-Methylsulfonyl-1,3-Benzothiazol-2-yl)benzamide

- Structure : Incorporates a methylsulfonyl benzothiazole group, replacing the methoxy-methylamide in the target compound .

- Key Differences : The benzothiazole moiety introduces aromatic heterocyclic properties, likely increasing binding affinity in pesticidal or medicinal applications.

- Applications : Used in pesticide development, highlighting the role of sulfonyl groups in enhancing bioactivity .

Functional Analogues in Agrochemicals

Several benzamide derivatives listed in pesticide databases share functional similarities:

- N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)benzamide (Etobenzanid) : Used as a herbicide. The ethoxymethoxy group provides different steric and electronic effects compared to the methoxy-methylamide group in the target compound .

- N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide (Diflufenican): A herbicide with a pyridinecarboxamide core, demonstrating the importance of fluorine substitution in agrochemical activity .

Table 1: Key Properties of 2-Chloro-6-Fluoro-N-Methoxy-N-Methylbenzamide and Analogues

生物活性

2-Chloro-6-fluoro-N-methoxy-N-methylbenzamide is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features, including the presence of chlorine and fluorine atoms, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10ClFNO2. The compound features a benzamide structure with specific substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity due to increased lipophilicity and electronic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, affecting signaling pathways related to growth, apoptosis, and inflammation.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human bladder cancer cells by modulating key apoptotic proteins.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro, suggesting its use in treating inflammatory diseases.

- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against specific bacterial strains, which could be beneficial in developing new antibiotics.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Activity

A study evaluated the effect of this compound on human bladder cancer cell lines (T24T and UMUC3). The results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with increased apoptosis markers observed through flow cytometry analysis.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 10 | 85 | 15 |

| 25 | 60 | 35 |

| 50 | 30 | 65 |

Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. Treatment with the compound resulted in a dose-dependent decrease in pro-inflammatory cytokines (IL-6, TNF-alpha).

| Concentration (µM) | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| 10 | 180 | 140 |

| 50 | 120 | 90 |

Research Findings

Recent research emphasizes the need for further exploration into the pharmacological properties of this compound. Investigations into its structure-activity relationship (SAR) are essential for optimizing its efficacy and minimizing toxicity.

Potential Applications:

- Drug Development : Given its promising anticancer and anti-inflammatory properties, there is potential for development into therapeutic agents.

- Biological Research : The compound can serve as a tool for studying specific biochemical pathways in cellular models.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-6-fluoro-N-methoxy-N-methylbenzamide, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via amide coupling using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid intermediate. Key steps include:

- Maintaining low temperatures (-50°C) to minimize side reactions during coupling .

- Using anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of reactive intermediates.

- Optimizing stoichiometry (1:1 molar ratio of acid to amine) and reaction time (12–24 hours) for maximum yield .

- Characterization : Confirm product purity via IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (methoxy singlet at δ 3.3–3.5 ppm), and elemental analysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Fluorescence Spectroscopy : Used to study electronic properties. Optimal fluorescence intensity is achieved at pH 5 and 25°C, with excitation/emission wavelengths of 340/380 nm .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while LC-MS confirms molecular weight (expected [M+H]⁺ ~242.6 g/mol).

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and stability under varying temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence intensity data under varying experimental conditions?

- Systematic Parameter Screening :

- Solvent Effects : Compare polar (e.g., water) vs. non-polar solvents (e.g., DCM) to assess solvatochromic shifts .

- pH Stability : Test buffered solutions (pH 2–10) to identify optimal fluorescence conditions (e.g., pH 5) and avoid protonation/deprotonation artifacts .

- Temperature Control : Use thermostatted cuvettes to isolate thermal quenching effects (e.g., fluorescence decreases >40°C due to increased non-radiative decay) .

- Statistical Validation : Calculate LOD (0.2691 mg/L) and LOQ (0.898 mg/L) to ensure data reliability, with R.S.D. <2% indicating precision .

Q. What strategies are recommended for functionalizing the benzamide core while preserving labile groups (e.g., methoxy or fluorine)?

- Selective Substitution :

- Nucleophilic Aromatic Substitution (NAS) : Replace chlorine at the 2-position using NH₃/EtOH at 150°C for 48h, while protecting the methoxy group with TMSCl .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups without affecting fluorine .

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) ethers to shield the methoxy group during harsh reactions .

Q. How can computational modeling assist in predicting the reactivity and biological activity of this compound?

- DFT Calculations : Optimize molecular geometry to predict bond dissociation energies (e.g., C–F vs. C–Cl reactivity) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the amide group and hydrophobic contacts from the chloro-fluoro aromatic ring .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with observed bioactivity (e.g., antimicrobial IC₅₀) to guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。